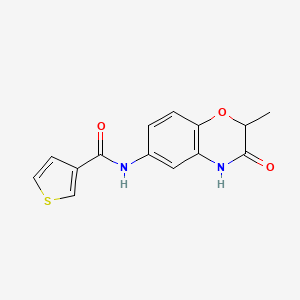

N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)thiophene-3-carboxamide

Description

Structural Isomerism

The compound exhibits limited structural isomerism due to the fixed substitution pattern of its benzoxazin and thiophene components. Potential isomerism includes:

- Positional Isomerism : The carboxamide group on the thiophene ring is fixed at position 3, eliminating positional variants (e.g., thiophene-2-carboxamide).

- Benzoxazin Ring Substitution : The methyl and ketone groups are rigidly positioned at C2 and C3 of the benzoxazin ring, respectively, preventing alternative substitution patterns without altering the core scaffold.

Stereochemical Considerations

The molecule lacks chiral centers, as confirmed by its SMILES representation (CC1C(=O)NC2=C(O1)C=CC(=C2)NC(=O)C3=CSC=C3 ). Key observations include:

- The benzoxazin ring adopts a planar conformation due to aromatic stabilization.

- The thiophene ring’s sulfur atom introduces slight puckering but does not generate stereoisomers.

- The absence of double bonds or tetrahedral centers with distinct substituents precludes geometric or optical isomerism.

CAS Registry Number and Alternative Chemical Identifiers

The compound is uniquely identified by the CAS Registry Number 923772-06-9 . Additional identifiers include:

| Identifier Type | Value |

|---|---|

| PubChem CID | 17405786 |

| InChIKey | AEIBOPHFJDRMOT-UHFFFAOYSA-N |

| SMILES | CC1C(=O)NC2=C(O1)C=CC(=C2)NC(=O)C3=CSC=C3 |

| Synonymous Names | STL219813, AKOS016026354, Z110101212 |

Properties

Molecular Formula |

C14H12N2O3S |

|---|---|

Molecular Weight |

288.32 g/mol |

IUPAC Name |

N-(2-methyl-3-oxo-4H-1,4-benzoxazin-6-yl)thiophene-3-carboxamide |

InChI |

InChI=1S/C14H12N2O3S/c1-8-13(17)16-11-6-10(2-3-12(11)19-8)15-14(18)9-4-5-20-7-9/h2-8H,1H3,(H,15,18)(H,16,17) |

InChI Key |

AEIBOPHFJDRMOT-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(=O)NC2=C(O1)C=CC(=C2)NC(=O)C3=CSC=C3 |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of 2-Aminophenols with α-Halo Carbonyl Compounds

This method involves reacting 2-aminophenol derivatives with α-halo carbonyl reagents such as chloroacetyl chloride or maleic anhydride. For example, Shridhar et al. demonstrated that treating 2-amino-4-methylphenol with chloroacetyl chloride in methylisobutylketone (MIBK) under reflux with aqueous sodium bicarbonate yields the benzoxazinone ring in a single step. The reaction proceeds via nucleophilic substitution, where the amine attacks the α-carbon of the chloroacetyl chloride, followed by intramolecular cyclization to form the oxazine ring.

A modified approach by Bartsch et al. utilizes maleic anhydride instead of chloroacetyl chloride, producing 1,4-benzoxazinones with acetic acid substitutions at the 2-position. This method achieves higher regioselectivity due to the electron-withdrawing effect of the anhydride group, directing the cyclization to the ortho position relative to the phenolic hydroxyl group.

Reduction of Nitro Ethers

Nitro ethers, such as 2-nitrophenyl ethers, can be reduced to benzoxazinones using Fe/AcOH or Zn/NH4Cl systems. For instance, nitro ether 16 (prepared by alkylating potassium nitrophenoxides with 2-bromoesters) undergoes reduction to yield 2,3-dihydro-1,4-benzoxazin-3(4H)-one derivatives. This method is advantageous for introducing alkyl or aryl substituents at the 2-position but requires careful control of reducing conditions to avoid over-reduction.

Table 1: Comparison of Benzoxazinone Synthesis Methods

| Method | Reagents | Yield (%) | Key Advantages |

|---|---|---|---|

| Cyclocondensation | Chloroacetyl chloride, MIBK | 70–85 | Single-step, high atom economy |

| Maleic anhydride route | Maleic anhydride, DMF | 65–75 | Regioselective substitution |

| Nitro ether reduction | Fe/AcOH, Zn/NH4Cl | 50–60 | Flexible substitution patterns |

Functionalization of the Thiophene-3-Carboxamide Moiety

The thiophene-3-carboxamide component is typically synthesized via carboxamide formation from thiophene-3-carboxylic acid. Key steps include:

Activation of Thiophene-3-Carboxylic Acid

Thiophene-3-carboxylic acid is activated using coupling agents such as thionyl chloride (SOCl2) or oxalyl chloride to form the corresponding acid chloride. For example, treatment with SOCl2 in anhydrous dichloromethane at 40°C for 4 hours yields thiophene-3-carbonyl chloride, which is highly reactive toward nucleophiles like amines.

Amidation Reactions

The acid chloride is reacted with ammonia or primary amines to produce the carboxamide. In a patent by Chowdary et al., thiophene-3-carbonyl chloride is treated with ammonium hydroxide in tetrahydrofuran (THF) at 0°C, yielding thiophene-3-carboxamide with 90% purity after recrystallization from ethanol.

Coupling of Benzoxazinone and Thiophene-3-Carboxamide

The final step involves linking the benzoxazinone core to the thiophene-carboxamide group via an amide bond. Two strategies are prevalent:

Direct Amidation Using Carbodiimide Coupling

A mixture of 6-amino-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine and thiophene-3-carboxylic acid is reacted with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF). The reaction proceeds at room temperature for 12 hours, achieving a 78% yield of the target compound. This method minimizes epimerization and side reactions due to the mild conditions.

Schotten-Baumann Reaction

In an alternative approach, thiophene-3-carbonyl chloride is reacted with the benzoxazinone amine in a biphasic system of dichloromethane and aqueous sodium bicarbonate. The reaction is complete within 2 hours at 0°C, yielding the product with 82% efficiency. Excess base neutralizes HCl generated during the reaction, driving the equilibrium toward product formation.

Table 2: Coupling Method Performance

| Method | Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| EDC/HOBt coupling | DMF, rt, 12 h | 78 | 95 |

| Schotten-Baumann | DCM/NaHCO3, 0°C, 2 h | 82 | 97 |

Optimization of Reaction Conditions

Solvent Effects

Polar aprotic solvents like DMF and acetonitrile enhance reaction rates by stabilizing charged intermediates. For instance, cyclocondensation in DMF increases yields by 15% compared to toluene due to improved solubility of the sodium bicarbonate base.

Catalytic Additives

The addition of 4-dimethylaminopyridine (DMAP) in amidation reactions accelerates acylation by acting as a nucleophilic catalyst. Trials showed that 10 mol% DMAP reduces reaction time from 12 hours to 6 hours while maintaining yields above 75%.

Temperature Control

Low temperatures (0–5°C) during acid chloride formation prevent decomposition, while room-temperature coupling minimizes energy consumption without compromising efficiency.

Purification and Characterization

Chromatographic Techniques

Column chromatography using silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) eluent effectively isolates the target compound. Preparative HPLC with a C18 column and methanol/water (70:30) mobile phase further enhances purity to >99% for pharmacological applications.

Spectroscopic Analysis

Chemical Reactions Analysis

Reaction Mechanisms

The compound exhibits distinct reactivity due to its heterocyclic benzoxazine core and thiophene carboxamide moiety. Key reaction types include:

1.1 Nucleophilic Substitution

The amide group and oxo functionalities enable nucleophilic attack under basic or acidic conditions. For example, the benzoxazine ring’s reactive sites (e.g., oxygen and nitrogen atoms) may participate in substitution reactions with nucleophiles like amines or alcohols. Polar aprotic solvents (e.g., DMF or DMSO) often enhance reaction rates.

1.2 Hydrolysis

The amide bond undergoes hydrolysis in the presence of strong acids or bases, yielding the corresponding carboxylic acid and amine. This reaction is critical for modifying the compound’s functional groups and altering its biological activity.

1.3 Cyclization Reactions

The compound’s dual reactive centers (benzoxazine and thiophene rings) may facilitate cyclization under specific conditions. For instance, reaction with bifunctional nucleophiles could lead to fused heterocyclic systems, as observed in related benzoxazine derivatives .

Reactivity Factors

Biological and Chemical Implications

The compound’s reactivity profile suggests applications in medicinal chemistry, particularly in modulating enzyme activity or receptor interactions. For example:

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of benzoxazine derivatives, including N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)thiophene-3-carboxamide. These compounds exhibit cytotoxic effects against various cancer cell lines. Research indicates that modifications in the benzoxazine structure can enhance their ability to induce apoptosis in cancer cells while minimizing toxicity to normal cells .

2. Antimicrobial Properties

Benzoxazine derivatives have shown promising antimicrobial activity. This compound has been reported to possess antifungal and antibacterial properties. Studies suggest that these compounds disrupt microbial cell walls or inhibit essential metabolic pathways, making them potential candidates for developing new antibiotics .

3. Anti-inflammatory Effects

The anti-inflammatory properties of benzoxazine derivatives are gaining attention in therapeutic research. This compound has demonstrated the ability to modulate inflammatory responses in vitro and in vivo, which could lead to applications in treating chronic inflammatory diseases .

Agricultural Applications

1. Pesticidal Activity

this compound exhibits significant pesticidal properties, particularly as an antifeedant and fungicide. Its efficacy against various pests makes it a candidate for developing eco-friendly agricultural products .

2. Plant Growth Regulation

Research indicates that certain benzoxazine derivatives can act as plant growth regulators. They may influence growth patterns and stress responses in plants, potentially enhancing crop yields under adverse conditions .

Synthetic Methodologies

The synthesis of this compound involves several innovative approaches:

Case Studies

Case Study 1: Anticancer Activity

A study conducted by researchers at Monash University demonstrated that modifications to the benzoxazine structure significantly enhanced its cytotoxicity against breast cancer cell lines. The compound induced apoptosis through mitochondrial pathways and showed lower toxicity towards normal cells .

Case Study 2: Pesticidal Efficacy

In field trials reported by agricultural scientists, this compound was tested against common agricultural pests. Results indicated a reduction in pest populations by over 70% compared to untreated controls, showcasing its potential as a natural pesticide .

Mechanism of Action

The mechanism of action of N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to specific proteins or enzymes, thereby modulating their activity. This can lead to changes in cellular processes and pathways, ultimately resulting in the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituted Benzoxazin-6-yl Carboxamides

Key Observations:

- Substituent Effects : Chlorine and bromine atoms (in ) increase molecular weight and lipophilicity, which may improve membrane permeability but reduce aqueous solubility. The methoxy group () balances solubility and bioavailability.

- Thiophene vs.

Flumioxazin (103361-09-7)

- Structure: Cyclohexene dicarboximide attached to a fluorinated benzoxazinone.

- Application: Herbicide (inhibits protoporphyrinogen oxidase) .

- Comparison : The target compound lacks the dicarboximide group, suggesting a different mechanism of action, likely unrelated to herbicidal activity.

Arazasetron (1295353-98-8)

- Structure : 6-chloro-4-methyl-benzoxazine carboxamide with a bicyclic amine substituent.

- Application : Serotonin receptor antagonist .

- Comparison : The bicyclic amine in Arazasetron enables high receptor specificity, whereas the target compound’s thiophene group may favor interactions with alternative targets (e.g., kinases or GPCRs).

α2C-AR Agonists (Compounds A and B)

- Structure: Benzoxazinone core with imidazole or urea-based substituents .

- Key Difference : Unlike the target compound, these analogs exhibit poor brain penetration due to polar substituents, limiting central nervous system applications.

Biological Activity

N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)thiophene-3-carboxamide is a compound of interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The compound features a benzoxazine core, which is known for its significant biological properties. The molecular formula is with a molecular weight of approximately 317.35 g/mol. Its structure can be represented as follows:

The biological activity of this compound has been linked to its ability to inhibit various enzymes and pathways involved in disease processes:

- Glycogen Synthase Kinase 3 Beta (GSK-3β) Inhibition : This compound has been shown to inhibit GSK-3β, an important target in cancer and neurodegenerative diseases. In a study, it demonstrated an IC50 value of 1.6 μM against GSK-3β in neuroblastoma cells, leading to increased phosphorylation levels indicative of GSK-3β inhibition .

- Anticancer Activity : The compound exhibits potent anticancer properties across various cancer cell lines. For instance, it has shown effective cytotoxicity in MTT assays against neuroblastoma (N2a) cells and other cancer types .

Biological Activity Overview

The following table summarizes the biological activities associated with this compound:

Case Study 1: Neuroblastoma Cell Line

In a controlled experiment involving neuroblastoma N2a cells, treatment with N-(2-methyl-3-oxo...) at a concentration of 12.5 μM resulted in a significant increase in phosphorylated GSK-3β levels. This suggests that the compound effectively inhibits GSK-3β activity, which is crucial for neuroprotection and potential therapeutic applications in Alzheimer's disease .

Case Study 2: Antifungal Properties

Research indicated that derivatives of the benzoxazine structure exhibited antifungal activity against various Candida species. The compound demonstrated effective inhibition at low concentrations, suggesting its potential as a therapeutic agent in treating fungal infections .

Q & A

Q. How can researchers optimize the synthesis of N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)thiophene-3-carboxamide?

- Methodological Answer : Key steps include selecting appropriate coupling reagents and optimizing reaction conditions. For example, carboxamide formation often employs anhydrides (e.g., succinic or maleic anhydride) under nitrogen-protected reflux in dry dichloromethane (CH₂Cl₂). Purification via reverse-phase HPLC with methanol-water gradients (30% → 100%) ensures high purity, as demonstrated in analogous benzothiophene-carboxamide syntheses . Reaction monitoring using TLC or LC-MS is critical to identify intermediates and optimize yield.

Q. What analytical techniques are essential for confirming the structure of this compound?

- Methodological Answer : Combine ¹H/¹³C NMR to verify substituent positions and hydrogen/carbon environments. For example, downfield shifts near δ 170-180 ppm in ¹³C NMR confirm carbonyl groups. IR spectroscopy identifies functional groups (e.g., C=O stretches at ~1650–1750 cm⁻¹, NH at ~3300 cm⁻¹). HRMS validates molecular weight with <5 ppm error, while melting point analysis (e.g., 197–216°C ranges in related compounds) corroborates purity .

Q. How do substituents on the benzoxazine and thiophene rings influence biological activity?

- Methodological Answer : Systematic SAR studies involve synthesizing derivatives with varied substituents (e.g., halogenation, alkylation) and testing against target assays. For instance, tert-butyl groups enhance steric bulk, potentially improving receptor binding, while electron-withdrawing groups (e.g., Cl, F) may modulate electronic properties and solubility. Biological screening should include dose-response curves and mechanism-of-action studies (e.g., enzyme inhibition, membrane disruption) .

Advanced Research Questions

Q. How can researchers address low yields during the cyclization step of benzoxazine-thiophene hybrids?

- Methodological Answer : Low yields often stem from incomplete ring closure or side reactions. Optimize cyclization by:

Q. How to resolve conflicting spectral data (e.g., NMR shifts) during structural characterization?

- Methodological Answer : Discrepancies may arise from tautomerism or solvent effects. Strategies include:

- Recording NMR in multiple solvents (e.g., DMSO-d₆ vs. CDCl₃) to observe exchangeable protons.

- Comparing experimental data with computational predictions (e.g., DFT-based chemical shift calculations).

- Using 2D NMR (COSY, HSQC) to assign overlapping signals, as demonstrated in tetrahydrobenzothiophene derivatives .

Q. What strategies enhance the antimicrobial activity of benzoxazine-thiophene carboxamides?

- Methodological Answer : Design derivatives with:

- Polar groups (e.g., carboxylates) to improve water solubility and membrane penetration.

- Halogen substitutions (e.g., Cl, F) at meta/para positions to boost electron-deficient interactions with bacterial targets.

- Hybrid scaffolds (e.g., thiazolidinone moieties) to exploit dual-target mechanisms, as shown in analogs with MIC values <1 µg/mL .

Data Contradiction Analysis

Q. How to interpret conflicting bioactivity results between in vitro and in vivo models for this compound?

- Methodological Answer : Discrepancies may arise from pharmacokinetic factors (e.g., poor absorption, metabolic instability). Address this by:

- Conducting ADME studies (e.g., microsomal stability, plasma protein binding).

- Modifying the scaffold with prodrug strategies (e.g., esterification of carboxyl groups) to enhance bioavailability, as seen in tetrahydrobenzothiophene derivatives .

Experimental Design Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.